molecular formula C16H15N5O2 B2795173 2-Cyclopropyl-6-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrimidine-4-carboxamide CAS No. 2415603-40-4

2-Cyclopropyl-6-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrimidine-4-carboxamide

Cat. No.: B2795173
CAS No.: 2415603-40-4
M. Wt: 309.329
InChI Key: HOVQZLIYRMGFKE-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative, which is a type of organic compound that plays a crucial role in the biochemistry of many organisms. Pyrimidines are fundamental components of nucleic acids, like DNA and RNA .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has various substituents, including a cyclopropyl group, a methyl group, and a complex N-(2-oxo-1,3-dihydrobenzimidazol-5-yl) group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. These could include properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if this compound is a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

Without specific studies or data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include studying its reactivity, investigating its potential uses in fields like medicine or materials science, and exploring its safety and environmental impact .

Properties

IUPAC Name

2-cyclopropyl-6-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-8-6-13(19-14(17-8)9-2-3-9)15(22)18-10-4-5-11-12(7-10)21-16(23)20-11/h4-7,9H,2-3H2,1H3,(H,18,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVQZLIYRMGFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=CC4=C(C=C3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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